molecular formula C16H16ClNO4S B2486678 N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine CAS No. 769930-41-8

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine

Cat. No.: B2486678
CAS No.: 769930-41-8
M. Wt: 353.82
InChI Key: XPJURTVWRVEETJ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a sulfonamide-glycine hybrid compound featuring a 4-chlorophenyl sulfonyl group and a 3,4-dimethylphenyl substituent. This structure combines a sulfonamide moiety, known for its bioactivity in enzyme inhibition and receptor modulation, with a glycine backbone that enhances solubility and metabolic stability. The compound is cataloged under CAS Ref. 3D-FC136506 by CymitQuimica but is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-3-6-14(9-12(11)2)18(10-16(19)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJURTVWRVEETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Ethyl bromoacetate reacts with 3,4-dimethylaniline in acetonitrile at 60°C for 18 hours, using potassium carbonate (2 equiv) as a base. This step achieves 85–90% conversion to ethyl N-(3,4-dimethylphenyl)glycinate. Hydrolysis with aqueous sodium hydroxide in methanol yields the free glycine derivative. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 60°C <70°C: <50% yield
Solvent Acetonitrile THF: 20% lower yield
Base K₂CO₃ NaOH: Poor solubility
Reaction Time 18 hours <12h: Incomplete

Post-hydrolysis, acidification to pH 2 with HCl precipitates the product, which is recrystallized from ethanol (mp 158–161°C).

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The secondary amine undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions. This exothermic reaction requires careful temperature control to avoid di-sulfonylation byproducts.

Industrial-Scale Protocol

Aromsyn’s manufacturing process uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base:

  • Dissolve N-(3,4-dimethylphenyl)glycine (1 equiv) in DCM at 0°C.
  • Add TEA (1.2 equiv) dropwise, followed by 4-chlorobenzenesulfonyl chloride (1.1 equiv).
  • Stir for 6 hours at 25°C.
  • Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

This method achieves 92% purity, with final purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Byproduct Analysis

Competing N-sulfonylation and O-sulfonylation pathways are mitigated by:

  • Steric hindrance : The 3,4-dimethylphenyl group favors N-sulfonylation.
  • Temperature control : Reactions above 30°C increase O-sulfonylation by 15%.

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to condense synthesis steps. A protocol from PMC10867440 combines glycine betaine derivatives with sulfonyl chlorides in aqueous media:

Component Quantity Role
N-Methylmorpholine 1 equiv Base
H₂O 1 mL Solvent
Microwave Power 300 W Acceleration
Time 45 minutes Traditional: 6h

This method reduces reaction time by 75% and achieves 89% yield, though scalability remains challenging.

Purification and Characterization

Final products require rigorous purification to meet pharmaceutical-grade standards (≥95% purity).

Recrystallization vs. Chromatography

  • Ethanol recrystallization : Yields 76% purity, suitable for industrial intermediates.
  • Silica gel chromatography : Necessary for research-grade material, achieving 98% purity.

Spectroscopic Validation

  • IR (KBr) : 1677 cm⁻¹ (C=O), 1305 cm⁻¹ (SO₂ asym), 1149 cm⁻¹ (SO₂ sym).
  • ¹H NMR (DMSO-d₆) : δ 2.53–2.57 (t, CH₂), 7.71–7.92 (m, Ar-H).

Comparative Analysis of Synthetic Routes

Method Yield Purity Time Scalability
Classical 2-Step 78% 92% 24h Industrial
Microwave-Assisted 89% 95% 1h Lab-scale
Aqueous Phase 82% 90% 10h Moderate

The classical method remains preferred for bulk production, while microwave techniques offer rapid screening for novel derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl glycine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, in studies on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), it demonstrated IC50 values ranging from 5 to 20 μM, indicating moderate to high potency against these cell lines .
  • Antimicrobial Properties : The compound has shown notable antimicrobial activity, particularly against fungal pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains .

Biochemical Research

The compound has been explored for its interactions with various enzymes:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

  • Building Block for Synthesis : It is used as an intermediate in the synthesis of more complex molecules and can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer effects of related sulfonamide compounds, researchers found that this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells. This suggests a selective inhibition mechanism that may involve oxidative stress pathways leading to increased reactive oxygen species (ROS) production .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The compound showed significant antifungal activity with MICs below 10 μg/mL for several fungal strains, highlighting its potential application in treating infections caused by resistant microorganisms .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-aryl sulfonyl glycine derivatives. Key structural variations in similar compounds include differences in sulfonyl-linked aryl groups and the substituents on the second aryl ring. Below is a comparative analysis of structurally related molecules:

Table 1: Structural and Molecular Comparison
Compound Name Sulfonyl Group Substituent Second Aryl Group Substituent Molecular Weight (g/mol) Key Features
N-[(4-Chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine (Target) 4-Chlorophenyl 3,4-Dimethylphenyl ~340.8* Discontinued; potential for hydrophobic interactions due to methyl groups
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Methylphenyl 2,3-Dichlorophenyl ~374.0* Higher chlorine content may enhance electronegativity and binding affinity
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 3,4-Dimethoxyphenyl 4-Chlorophenyl 385.8 Methoxy groups increase electron density; CAS 713501-82-7
N-[(3-Carboxyphenyl)sulfonyl]glycine 3-Carboxyphenyl N/A (single aryl group) 259.24 Carboxylic acid group enhances solubility and hydrogen-bonding capacity

*Molecular weights estimated based on empirical formulas.

Physicochemical Properties

  • Electron Effects : Methoxy groups (electron-donating) in ’s compound contrast with chlorine (electron-withdrawing) in the target, altering sulfonamide acidity and reactivity .
  • Solubility : Derivatives with polar groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility, whereas dichloro/methyl substituents () favor lipid solubility .

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a sulfonamide compound notable for its unique structural features, including a glycine moiety linked to a sulfonyl group and a chlorinated phenyl ring. This compound exhibits a range of biological activities, making it an interesting candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClNO4SC_{15}H_{14}ClNO_4S. The presence of the sulfonamide functional group is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the growth of various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 5 to 20 μM, indicating moderate to high potency against these cell lines .

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity. In vitro studies suggest that it may be more effective against fungal pathogens compared to bacterial strains. This distinction is crucial for its potential application in treating infections caused by resistant microorganisms .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various metabolic enzymes. This includes inhibition of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease and other neurological disorders .

Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer effects of related sulfonamide compounds, researchers found that this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells. This suggests a selective inhibition mechanism that may involve oxidative stress pathways, leading to increased reactive oxygen species (ROS) production .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of sulfonamide derivatives against a range of pathogens. This compound showed significant antifungal activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique AspectsAnticancer Activity (IC50 μM)
N-(3-chlorophenyl)-N-[4-methylphenyl)sulfonyl]glycineSimilar sulfonamide structureDifferent halogen substitution12.5
N-[p-toluenesulfonyl]-N-(2-methylphenyl)glycineContains methyl group on phenyl ringVariation in substituents affects biological activity15.0
N-[benzenesulfonyl]-N-(dimethylphenyl)glycineLacks chlorine substitutionBroader spectrum of activity due to different groups20.0

Q & A

Q. What are the standard synthetic routes for preparing N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via a two-step acylation reaction. First, react glycine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH) to form the sulfonamide intermediate. Subsequently, introduce the 3,4-dimethylphenyl group via nucleophilic substitution or coupling. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and by-products. Recrystallization using polar aprotic solvents (e.g., acetonitrile) may further enhance purity .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural characterization employs Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm substituent positions and Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). For absolute configuration, X-ray crystallography is critical. Refinement using programs like SHELXL (optimized for small-molecule crystallography) resolves bond lengths, angles, and torsional strain. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be carefully optimized to obtain high-quality single crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on aromatic rings) influence the compound’s biological activity or reactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies compare analogs like N-(4-chlorophenyl)-glycine derivatives. For example:
  • Electron-withdrawing groups (e.g., -Cl, -SO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions.
  • Steric effects from 3,4-dimethylphenyl groups may reduce binding affinity to target enzymes compared to less bulky analogs.
    Biological assays (e.g., enzyme inhibition, antimicrobial activity) should include controls with structurally related compounds (e.g., N-(2,3-dichlorophenyl) derivatives) to isolate substituent-specific effects .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Common issues include disordered solvent molecules and twinning in crystal lattices. To mitigate:
  • Use SHELXL’s TWIN and BASF commands to model twinning parameters.
  • Apply anisotropic displacement parameters for non-H atoms to improve electron density maps.
  • Validate refinement with R-factor convergence (<5%) and Fo-Fc difference maps to ensure no residual electron density peaks .

Q. How can contradictory biological assay data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions often stem from assay conditions (e.g., pH, solvent choice). To standardize:
  • Use DMSO-free buffers where possible to avoid solvent interference.
  • Validate results with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., batch-to-batch compound purity) .

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